![molecular formula C14H15ClFNO B1391218 (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride CAS No. 1185301-66-9](/img/structure/B1391218.png)
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Overview
Description
(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3’-position of the biphenyl structure, along with a methanamine group attached to the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Functional Groups: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl derivative.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxy
Biological Activity
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride, a compound with the molecular formula and CAS Number 1185301-66-9, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.73 g/mol |
CAS Number | 1185301-66-9 |
Hazard Classification | Irritant |
The compound is believed to interact with various neurotransmitter systems, particularly the cholinergic system, where it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This modulation can enhance synaptic transmission and may have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
In Vitro Studies
Several studies have explored the in vitro activity of this compound:
- Neurotransmitter Modulation : Research indicates that this compound exhibits significant activity at nAChRs, with an effective concentration (EC50) in the low micromolar range. For instance, it has been shown to enhance receptor activity in Xenopus oocytes expressing human nAChRs, indicating its potential therapeutic role in cognitive enhancement and neuroprotection .
- Cytotoxicity : The cytotoxic effects were evaluated on various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties against specific strains of viruses, indicating a broader spectrum of biological activity .
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on murine models indicated that this compound could significantly improve cognitive functions impaired by neurodegenerative conditions. The results showed enhanced memory retention and reduced markers of neuronal damage compared to control groups .
Case Study 2: Cancer Treatment
In vitro assays using human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The findings suggested a potential mechanism involving apoptosis induction through the activation of caspases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₄ClFNO
- Molecular Weight : 231.265 g/mol
- CAS Number : 1185301-66-9
The compound features a biphenyl backbone with a fluorine atom and a methoxy group, which contribute to its reactivity and biological interactions.
Chemistry
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules and materials. The unique structural properties allow chemists to explore new synthetic pathways and create derivatives with enhanced functionalities.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases:
- Inhibition of Dihydroorotate Dehydrogenase (DHO-DH) : It has been identified as an inhibitor of DHO-DH, an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to disrupted nucleotide synthesis, which is critical in rapidly dividing cells such as cancer cells.
Case Study 1: Antimicrobial Activity
A study explored the effectiveness of (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine against several pathogenic bacteria. The results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation
In vitro experiments demonstrated that this compound reduced the viability of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of DHO-DH, leading to decreased pyrimidine levels necessary for DNA synthesis.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ respiratory protection (e.g., P95 respirators) .
- Ventilation : Conduct experiments in fume hoods to prevent inhalation exposure. Ensure proper airflow to avoid accumulation of vapors or dust .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
- Storage : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent degradation .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. The methoxy group () should appear as a singlet at ~3.8 ppm in -NMR, while fluorine substituents influence splitting patterns in aromatic regions .
- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z for : ~276.7) .
Q. What synthetic routes are commonly employed for biphenyl-based methanamine derivatives?
- Methodological Answer :
- Mannich Reaction : For analogous compounds, Mannich reactions using paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) with ketones (e.g., 4'-fluoroacetophenone) yield intermediates .
- Suzuki-Miyaura Coupling : Cross-coupling of halogenated biphenyl precursors with boronic acids can introduce methoxy or fluoro groups .
- Reductive Amination : Reduce ketone intermediates (e.g., 4-fluoro-3'-methoxybiphenyl-3-carbaldehyde) with sodium cyanoborohydride to form the methanamine backbone .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), PdCl) in Suzuki couplings. For biphenyl systems, Pd(PPh) in THF/water (3:1) at 80°C often achieves >85% yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while ethanol/water mixtures improve reductive amination efficiency .
- Statistical Design : Use ANOVA to evaluate factors like temperature, catalyst loading, and reaction time. A central composite design (CCD) can identify optimal conditions .
Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies :
- Acidic Conditions (pH 2–4) : Monitor degradation via HPLC at 24-hour intervals. Hydrochloride salts may hydrolyze to free amines, requiring buffered solutions (e.g., citrate) to stabilize .
- Basic Conditions (pH 8–10) : Use TLC to detect decomposition products (e.g., demethylation of methoxy groups). Adjust storage to inert atmospheres (N) to prevent oxidation .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Compare degradation kinetics using Arrhenius modeling .
Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) for comparative IC determination .
- Dose-Response Curves : Prepare 10-point serial dilutions (1 nM–100 µM). Incubate for 48–72 hours and quantify viability via MTT assay (absorbance at 570 nm) .
- Control Experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1% v/v). Validate results with triplicate runs and Tukey’s post-hoc analysis .
Properties
IUPAC Name |
[2-fluoro-5-(3-methoxyphenyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEATGINHYFSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.